molecular formula C11H14O3 B1274674 2-(3,5-Dimethylphenoxy)propanoic acid CAS No. 777-57-1

2-(3,5-Dimethylphenoxy)propanoic acid

Cat. No. B1274674
CAS RN: 777-57-1
M. Wt: 194.23 g/mol
InChI Key: HABNTEYLRKTXHN-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)propanoic acid is a chemical compound that is structurally related to various phenoxyacetic and phenoxypropionic acids. While the specific compound is not directly studied in the provided papers, related compounds and their properties, synthesis, and applications are discussed, which can provide insights into the behavior of 2-(3,5-Dimethylphenoxy)propanoic acid.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions that can be adapted for the synthesis of 2-(3,5-Dimethylphenoxy)propanoic acid. For instance, the synthesis of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid involves the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate . This method could potentially be modified to synthesize 2-(3,5-Dimethylphenoxy)propanoic acid by using appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various analytical techniques. For example, the crystal structure of 2-methyl-2-(2,4,5-trichlorophenoxy)propionic acid was determined using X-ray crystallography, revealing the hydrogen-bonded cyclic dimers and the synplanar-synplanar side-chain conformation . These findings suggest that 2-(3,5-Dimethylphenoxy)propanoic acid may also form similar hydrogen-bonded structures and exhibit specific conformational characteristics.

Chemical Reactions Analysis

The chemical behavior of related compounds under different conditions has been studied. For instance, the acid treatment of certain phenylpropanoid compounds leads to the formation of specific reaction products, indicating the potential pathways and reactivity of the phenylpropanoid skeleton . This information can be useful in predicting the reactions that 2-(3,5-Dimethylphenoxy)propanoic acid might undergo under similar conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various techniques. The study of 2-cyano 3-(4 dimethylaminophenyl) prop 2-enoic acid revealed its structure through NMR and FTIR studies, and its electronic properties were analyzed using UV-visible absorption spectroscopy . Additionally, the hysteresis of retention and enantioselectivity on chiral stationary phases for certain compounds indicates the importance of solvent composition and the potential for different states of the compound in the same solvent mixture . These findings can be extrapolated to understand the physical and chemical properties of 2-(3,5-Dimethylphenoxy)propanoic acid, including its chromatographic behavior and solvent interactions.

Scientific Research Applications

Synthesis of Novel Compounds

  • Benzofuro(2,3-c)pyrazol-3(1H)-ones Synthesis : The compound was utilized in synthesizing new benzofuro(2,3-c)pyrazol-3(1H)-ones, a process involving the reaction of 2,4-dimethylphenol with 2-chloropropionic acid, followed by cyclisation and nucleophilic acylation steps (Hogale, Shirke, & Kharade, 1995).

Chiral Stationary Phases in Chromatography

  • Enantioseparation Ability : The compound's derivatives were used to create chiral selectors for chiral stationary phases (CSPs) in chromatography, showing enhanced enantioseparation ability in mixed selector CSPs compared to single selector ones (Chen, Li, Xiao, Chen, Li, & Bai, 2011).

Development of Water-Soluble Resins

  • Thermo-sensitive Resin Synthesis : A study focused on synthesizing a water-soluble resin with tertiary amine oxide side substituents, indicating potential use in chemical-free thermal laser imaging applications (An, Yu, Pu, & Li, 2015).

Protective Groups in Organic Synthesis

  • Hydroxamic Acid Protecting Groups : 5,5-Dimethyl-1,4,2-dioxazoles, related to the compound, serve as aprotic hydroxamic acid protecting groups, applicable to various types of hydroxamic acids (Couturier et al., 2002).

Functionalization of Substituted Toluenes

  • Ortho-functionalization Process : Utilized in the ortho-functionalization of substituted N,N-dimethylbenzylamines, leading to the formation of 3-(2'-tolyl)propanoic acid and its derivatives (Cai, Fu, Li, Wan, & Shi, 2007).

Synthesis of Biologically Active Compounds

  • Synthesis of 3,5-Dimethoxyhomophthalic Acid : Involved in synthesizing 3,5-dimethoxyhomophthalic acid, a compound with evaluated biological properties (Ghulam, Nasim, & Fan, 2007).

Photovoltaic Research

  • Molecular Engineering for Solar Cells : In molecular engineering, derivatives were used in the design of organic sensitizers for photovoltaic applications, exhibiting high efficiency in solar cell applications (Kim et al., 2006).

Safety And Hazards

The safety data sheet for “2-(3,5-Dimethylphenoxy)propanoic acid” advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-(3,5-dimethylphenoxy)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-7-4-8(2)6-10(5-7)14-9(3)11(12)13/h4-6,9H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABNTEYLRKTXHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390394
Record name 2-(3,5-dimethylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-Dimethylphenoxy)propanoic acid

CAS RN

777-57-1
Record name 2-(3,5-dimethylphenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Mathivanan - 1990 - elibrary.ru
Nitration of phenols with nitrogen dioxide in chloroform-d gives tertiary and secondary nitrodienones which are the keto tautomers of nitrophenols. The lifetime of these sensitive …
Number of citations: 1 elibrary.ru

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